

Application Note: Characterization of 3-Hydroxy Darifenacin using High-Resolution Mass Spectrometry

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Compound of Interest

Compound Name: 3-Hydroxy Darifenacin

Cat. No.: B604980

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Abstract

This application note details a comprehensive methodology for the characterization of **3-Hydroxy Darifenacin**, a principal metabolite of Darifenacin, utilizing high-resolution mass spectrometry (HRMS). Darifenacin is a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[1] The accurate identification and characterization of its metabolites, such as **3-Hydroxy Darifenacin**, are crucial for thorough pharmacokinetic and drug metabolism studies. This document provides detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation. The presented methods are designed to provide high sensitivity and specificity for the structural elucidation of **3-Hydroxy Darifenacin**.

Introduction

Darifenacin undergoes extensive metabolism in the liver, primarily mediated by CYP2D6 and CYP3A4 enzymes.[2][3][4] This metabolic process leads to the formation of several metabolites, with **3-Hydroxy Darifenacin** being one of the major circulating metabolites.[2][5] Understanding the structure and quantity of this metabolite is essential for a complete understanding of the drug's disposition and potential for drug-drug interactions. High-resolution

mass spectrometry offers unparalleled capabilities for the structural characterization of drug metabolites due to its high mass accuracy and fragmentation analysis.

This application note outlines a robust workflow for the characterization of **3-Hydroxy Darifenacin**, providing researchers with the necessary protocols to implement this analysis in their laboratories.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of Darifenacin and its metabolites from plasma.

Materials:

- Human plasma samples
- **3-Hydroxy Darifenacin** reference standard
- Internal Standard (IS): Darifenacin-d4[1][6]
- Diethylether (AR Grade)
- Dichloromethane (AR Grade)
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Formic Acid (AR Grade)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Pipette 200 μ L of human plasma into a 1.5 mL microcentrifuge tube.
- Spike with 10 μ L of the internal standard solution (Darifenacin-d4, 1 μ g/mL in methanol).
- Add 1 mL of the extraction solvent mixture (Diethylether: Dichloromethane, 80:20, v/v).
- Vortex the mixture for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase (see LC-MS method below) and vortex for 30 seconds.
- Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.

High-Resolution LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

Parameter	Value
Column	Zorbax SB C18, 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate	0.8 mL/min
Column Temperature	35°C
Injection Volume	5 μ L

High-Resolution Mass Spectrometry (HRMS) Parameters:

Parameter	Value
Mass Spectrometer	Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Temperature	350°C
Gas Flow (N2)	Desolvation: 800 L/hr, Cone: 50 L/hr
Scan Mode	Full Scan MS and Data-Dependent MS/MS (dd-MS2)
Full Scan Range	m/z 100-1000
MS/MS Collision Energy	Ramped (e.g., 10-40 eV)
Data Acquisition	Centroid

Data Presentation

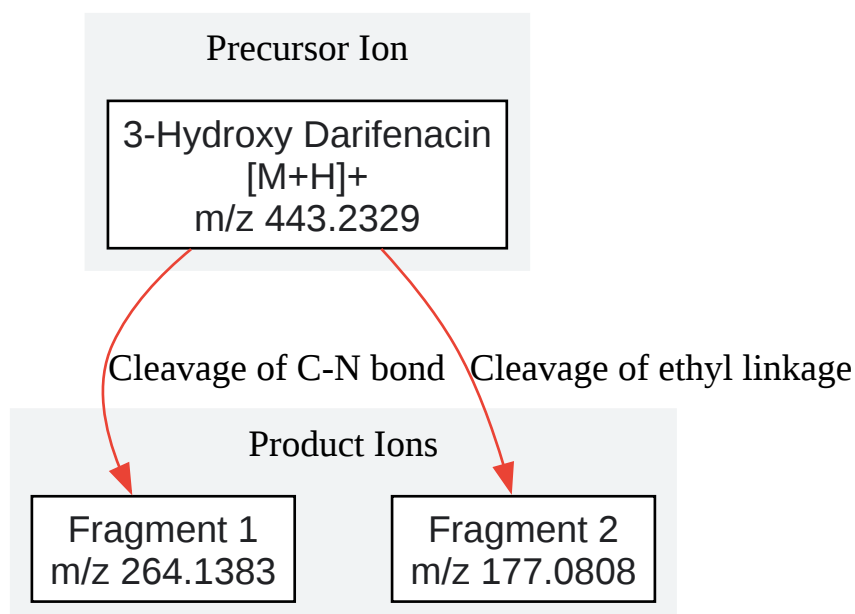
Table 1: Expected Accurate Masses for Precursor and Key Fragment Ions of **3-Hydroxy Darifenacin**.

Ion Description	Molecular Formula	Calculated m/z
[M+H] ⁺ (3-Hydroxy Darifenacin)	C ₂₈ H ₃₁ N ₂ O ₃ ⁺	443.2329
Fragment 1	C ₁₇ H ₁₈ NO ⁺	264.1383
Fragment 2	C ₁₁ H ₁₃ O ₂ ⁺	177.0808

Note: The fragmentation pattern of **3-Hydroxy Darifenacin** is predicted based on the known fragmentation of Darifenacin. The addition of a hydroxyl group will influence the fragmentation pathways.

Visualizations

Experimental Workflow



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